

Physical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride

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Compound of Interest

Compound Name: (2-Chloro-6-nitrophenyl)methanamine

Cat. No.: B1348359

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Technical Guide: (2-Chloro-6-nitrophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of **(2-Chloro-6-nitrophenyl)methanamine** hydrochloride (CAS No. 116599-40-7). It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature and databases. Consequently, this guide combines available supplier information with predicted data for key physical properties. The methodologies for determining these properties are outlined to assist researchers in their own characterization efforts. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.

Chemical Identity

(2-Chloro-6-nitrophenyl)methanamine hydrochloride is a substituted aromatic amine. The presence of a chloro and a nitro group on the phenyl ring, along with the methanamine hydrochloride moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Identifier	Value
IUPAC Name	(2-Chloro-6-nitrophenyl)methanamine hydrochloride
CAS Number	116599-40-7
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂ O ₂
Molecular Weight	223.06 g/mol
Canonical SMILES	C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl)Cl

Physical and Chemical Properties

Comprehensive experimental data for the physical properties of **(2-Chloro-6-nitrophenyl)methanamine** hydrochloride are not readily available. Commercial suppliers such as Sigma-Aldrich note that they do not collect analytical data for this product.^[1] The following table summarizes available and predicted data.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	223.06 g/mol	Sigma-Aldrich ^[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
Appearance	Data not available	

Predicted Physicochemical Properties

Due to the absence of experimental data, computational predictions for several key physicochemical properties are presented below. These values are estimates and should be

confirmed through experimental analysis.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
XLogP3	2.2
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	222.00158 g/mol
Monoisotopic Mass	222.00158 g/mol
Topological Polar Surface Area	72.3 Å ²
Heavy Atom Count	13
Formal Charge	0
Complexity	208

Experimental Protocols

While specific experimental protocols for **(2-Chloro-6-nitrophenyl)methanamine** hydrochloride are not documented in available literature, standard methodologies for the characterization of organic compounds can be applied.

Determination of Melting Point

A calibrated melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for confirming the chemical structure. A suitable deuterated solvent in which the compound is soluble must be chosen. The chemical shifts, integration, and coupling patterns of the peaks in the resulting spectra can be used to elucidate the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

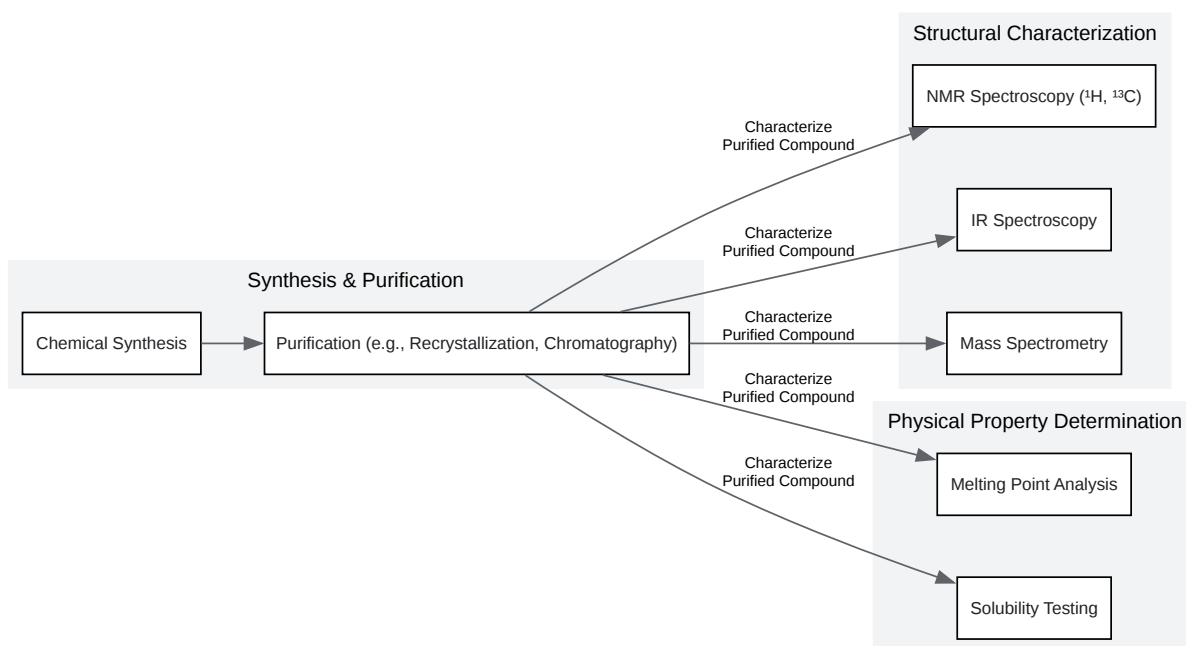
IR spectroscopy can be used to identify the functional groups present in the molecule. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. Characteristic absorption bands for N-H, C-H, C=C (aromatic), and N=O (nitro) bonds would be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.

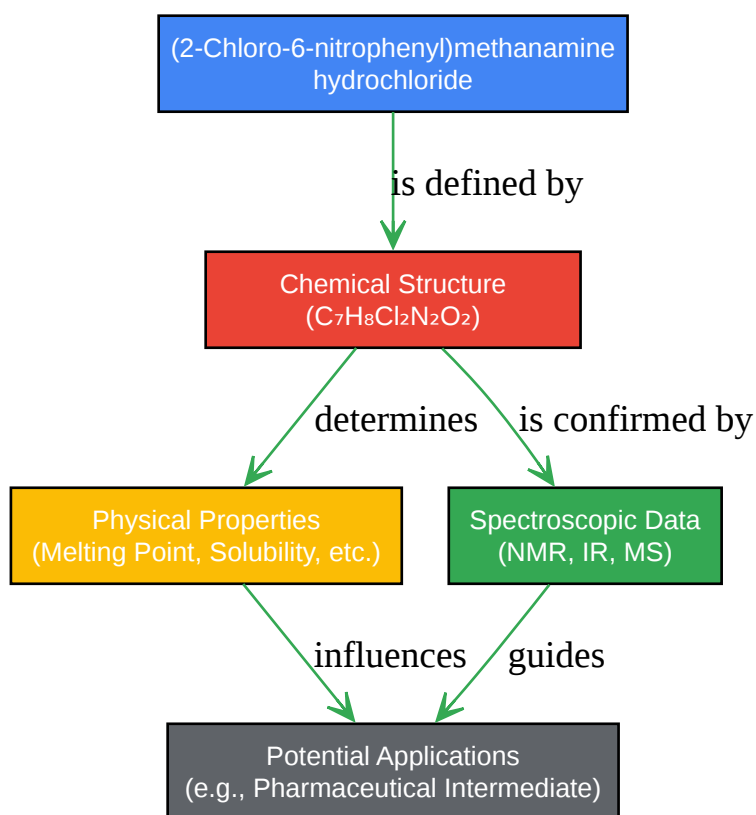
Visualizations

The following diagrams illustrate generalized workflows for the experimental characterization of a chemical compound like **(2-Chloro-6-nitrophenyl)methanamine** hydrochloride.



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Caption: General experimental workflow for the synthesis and characterization of a chemical compound.



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Caption: Logical relationships between the chemical entity and its associated data and applications.

Safety and Handling

Specific safety and handling information for **(2-Chloro-6-nitrophenyl)methanamine** hydrochloride is not well-documented. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

(2-Chloro-6-nitrophenyl)methanamine hydrochloride is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the limited information that is available and provided a framework of predicted properties and standard experimental protocols to aid researchers. It is imperative that any user of this compound

undertakes a thorough experimental characterization to confirm its identity, purity, and properties before use in any application.

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References

- 1. (2-chloro-6-nitrophenyl)methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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